5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a pyridine ring, a pyrazole ring, and a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester, followed by cyclization.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction with the pyrazole ring.
Sulfonamide Formation: The thiophene-2-sulfonamide group is introduced through a sulfonation reaction, typically using chlorosulfonic acid.
Bromination: The final step involves the bromination of the thiophene ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonamide to a sulfinamide.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is studied for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including antibacterial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom and aromatic rings can participate in hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-2-sulfonamide
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a pyrazole and a pyridine ring, along with the brominated thiophene sulfonamide, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-bromo-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2S2/c15-13-4-5-14(22-13)23(20,21)17-8-10-19-9-6-12(18-19)11-3-1-2-7-16-11/h1-7,9,17H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNBJPHLDRSGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.